molecular formula C14H16N2O4S4 B14204738 4,4'-Disulfanediylbis(N-methylbenzene-1-sulfonamide) CAS No. 917761-25-2

4,4'-Disulfanediylbis(N-methylbenzene-1-sulfonamide)

Cat. No.: B14204738
CAS No.: 917761-25-2
M. Wt: 404.6 g/mol
InChI Key: QMVZLHJNTVBHIG-UHFFFAOYSA-N
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Description

4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two sulfonamide groups attached to a disulfide bridge, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) typically involves the reaction of N-methylbenzene-1-sulfonamide with a disulfide compound under controlled conditions. One common method includes the use of oxidizing agents to facilitate the formation of the disulfide bridge between two N-methylbenzene-1-sulfonamide molecules. The reaction conditions often require a solvent such as dichloromethane and a catalyst to ensure the efficient formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiol groups.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective for reducing the disulfide bond.

    Nucleophiles: Amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) involves its ability to interact with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can form hydrogen bonds with target proteins, while the disulfide bridge can undergo redox reactions, influencing the activity of enzymes and other proteins . These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.

    3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): A structurally similar compound with triazole rings instead of benzene rings.

Uniqueness

4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is unique due to its specific combination of sulfonamide and disulfide functionalities, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring precise control over redox states and protein interactions.

Properties

CAS No.

917761-25-2

Molecular Formula

C14H16N2O4S4

Molecular Weight

404.6 g/mol

IUPAC Name

N-methyl-4-[[4-(methylsulfamoyl)phenyl]disulfanyl]benzenesulfonamide

InChI

InChI=1S/C14H16N2O4S4/c1-15-23(17,18)13-7-3-11(4-8-13)21-22-12-5-9-14(10-6-12)24(19,20)16-2/h3-10,15-16H,1-2H3

InChI Key

QMVZLHJNTVBHIG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)NC

Origin of Product

United States

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